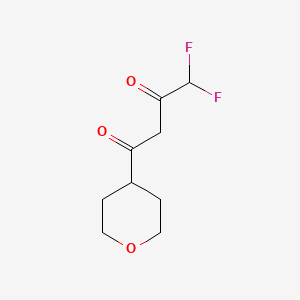
2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C12H25N·HCl. It is a derivative of cyclohexylamine, characterized by the presence of four methyl groups on the cyclohexane ring and an ethylamine side chain. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,3,5,5-tetramethylcyclohexanone.
Reductive Amination: The ketone is subjected to reductive amination using ethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This step converts the ketone to the corresponding amine.
Hydrochloride Formation: The free amine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 3,3,5,5-tetramethylcyclohexanone are subjected to reductive amination.
Purification: The resulting amine is purified through distillation or recrystallization.
Hydrochloride Formation: The purified amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted amines.
Aplicaciones Científicas De Investigación
2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes involving amine compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Mecanismo De Acción
The mechanism of action of 2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride involves its interaction with biological targets, primarily through its amine group. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,3,5,5-tetramethylcyclohexanone: A precursor in the synthesis of the compound.
Cyclohexylamine: A structurally related compound with similar amine functionality.
2-(3,3,5-trimethylcyclohexyl)ethan-1-amine: A similar compound with one less methyl group on the cyclohexane ring.
Uniqueness
2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride is unique due to the presence of four methyl groups on the cyclohexane ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications.
Propiedades
IUPAC Name |
2-(3,3,5,5-tetramethylcyclohexyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N.ClH/c1-11(2)7-10(5-6-13)8-12(3,4)9-11;/h10H,5-9,13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBMSVPCDNGPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)CCN)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.79 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{1-[(2-methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-1-amine trihydrochloride](/img/structure/B6609514.png)
![4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid](/img/structure/B6609529.png)

![rac-(1R,4S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid, endo](/img/structure/B6609537.png)




![3-(2-chlorophenyl)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B6609588.png)

![5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B6609600.png)
![3-ethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B6609605.png)
![rac-tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate](/img/structure/B6609609.png)

